

JHU-083: Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: JHU-083

Cat. No.: B15613222

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Introduction

JHU-083 is a potent, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2]} As a glutamine mimic, **JHU-083** irreversibly inhibits a range of enzymes dependent on glutamine, thereby disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.^[3] Its primary mechanism of action involves the suppression of glutaminolysis, leading to the disruption of the tricarboxylic acid (TCA) cycle, purine and pyrimidine biosynthesis, and the mTOR signaling pathway.^{[4][5][6]} These disruptions ultimately result in decreased cell growth, induction of apoptosis, and modulation of the tumor microenvironment.^{[6][7]} This document provides detailed application notes and protocols for the use of **JHU-083** in various in vitro assays.

Data Presentation: JHU-083 Concentrations for In Vitro Assays

The following table summarizes the effective concentrations of **JHU-083** and its active form, DON, used in various in vitro assays across different cancer cell lines. This information is intended to serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell line, assay duration, and specific experimental conditions.

Cell Line/Model	Assay Type	Compound	Concentration Range	Notes
Human Medulloblastoma Cell Lines	Apoptosis Assay (Cleaved Caspase-3)	JHU-083	10 μ M, 20 μ M	Treatment for 72 hours significantly increased apoptosis.[1]
Human Glioma Cell Lines (BT142, Br23c)	Cell Viability (alamarBlue)	JHU-083	Dose-dependent reduction	Specific concentrations not detailed, but effect shown in figures.[4]
Human Glioma Cell Lines (BT142, Br23c)	DNA Synthesis (BrdU incorporation)	JHU-083	Not specified	JHU-083 treatment decreased DNA synthesis.[4]
Various Cancer Cell Lines	Western Blot (mTOR signaling)	JHU-083	Not specified	JHU-083 treatment led to downregulation of pS6.[4]
Human Monocyte-Derived Macrophages (HMDMs)	Endothelial Tube Formation Assay	DON	2 μ M, 5 μ M	DON treatment of macrophages inhibited endothelial tube formation in co-culture.[6]
Murine Bladder Cancer (MB49)	Cell Viability (MTT)	DON	Dose-dependent reduction	A dose-dependent reduction in cell viability was observed.[6]
Human Pancreatic Ductal	Cell Proliferation	DON	IC50 values determined	Most cell lines had comparable IC50 values, with

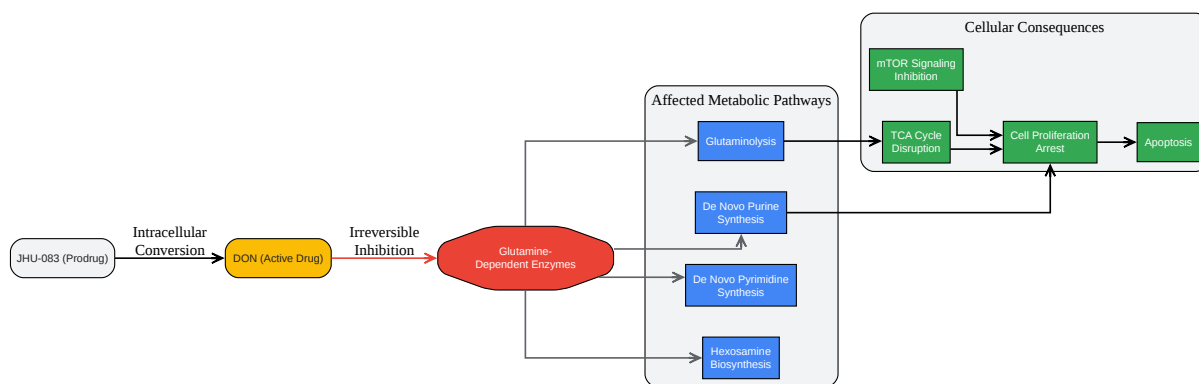
Adenocarcinoma
(PDAC) cell lines

HPAF-II being
less sensitive.[3]

Signaling Pathways and Experimental Workflows

JHU-083 Mechanism of Action

JHU-083, as a prodrug of DON, broadly inhibits glutamine-dependent enzymes. This leads to a cascade of downstream effects, primarily impacting cellular metabolism and signaling pathways that are critical for cancer cell growth.

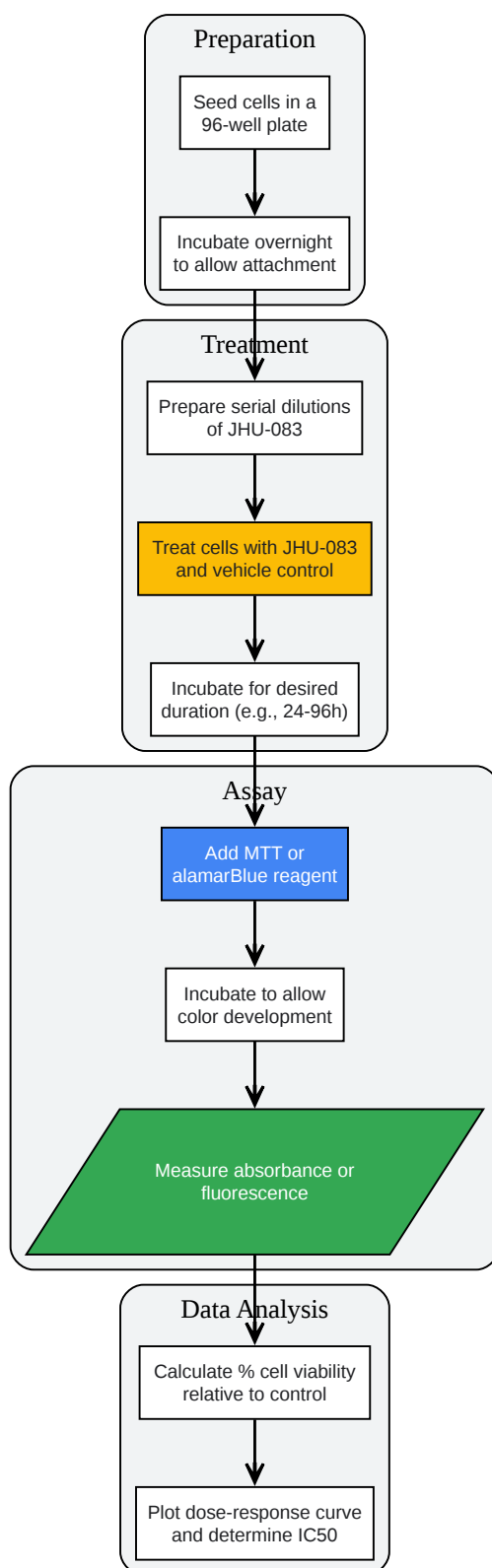


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JHU-083 is converted to its active form, DON, which inhibits glutamine-dependent enzymes, leading to metabolic disruption and anti-tumor effects.

Experimental Workflow: In Vitro Cell Viability Assay

A common method to assess the cytotoxic or cytostatic effects of **JHU-083** is the MTT or alamarBlue assay. This workflow outlines the key steps.



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